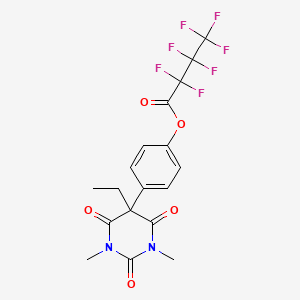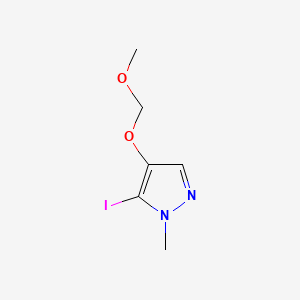
Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-phenylpyrazine-2-carbohydrazide is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-phenylpyrazine-2-carbohydrazide typically involves the reaction of 3-amino-6-phenylpyrazine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to boiling, and the progress is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-6-phenylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-amino-6-phenylpyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 3-amino-6-phenylpyrazine-2-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with cellular enzymes and proteins, leading to the disruption of essential biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-2-pyrazinecarbohydrazide
- 3-amino-6-methylpyrazine-2-carbohydrazide
- 3-amino-5-phenylpyrazine-2-carbohydrazide
Uniqueness
3-amino-6-phenylpyrazine-2-carbohydrazide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development .
Propiedades
Número CAS |
438190-84-2 |
|---|---|
Fórmula molecular |
C11H11N5O |
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
3-amino-6-phenylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C11H11N5O/c12-10-9(11(17)16-13)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)(H,16,17) |
Clave InChI |
WKUKEPJNMKNEKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)

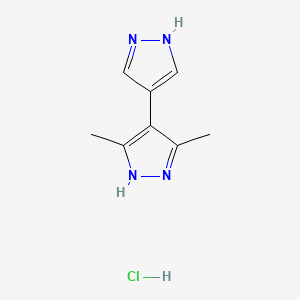


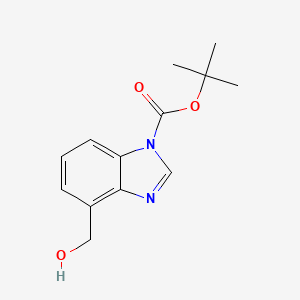
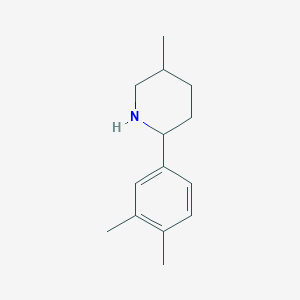
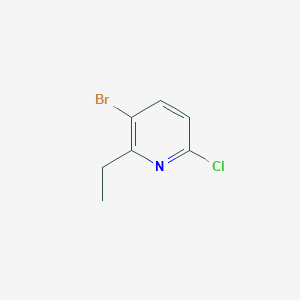
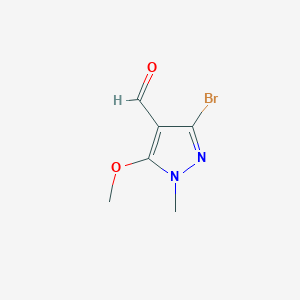
![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)

